5-(4-Methoxyphenyl)barbituric acid
CAS No.:
Cat. No.: VC13944291
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O4 |
|---|---|
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C11H10N2O4/c1-17-7-4-2-6(3-5-7)8-9(14)12-11(16)13-10(8)15/h2-5,8H,1H3,(H2,12,13,14,15,16) |
| Standard InChI Key | WMXVOGBSFLNIGL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O |
Introduction
Structural and Electronic Characteristics of 5-(4-Methoxyphenyl)barbituric Acid
Core Structure and Substituent Effects
Synthetic Pathways and Optimization
General Barbituric Acid Synthesis
The classical synthesis of 5-substituted barbituric acids involves condensation of diethyl malonate derivatives with urea under strongly basic conditions . For 5-(4-methoxyphenyl)barbituric acid, this would require:
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Preparation of diethyl α-(4-methoxyphenyl)malonate via nucleophilic aromatic substitution or coupling reactions.
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Base-mediated cyclization with urea, typically using sodium methoxide in methanol or THF .
A representative protocol adapted from patent CN102311394B involves:
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Refluxing sodium methoxide with ethyl acetate to eliminate free alkali.
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Sequential addition of diethyl α-(4-methoxyphenyl)malonate and urea under reflux.
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Acidification with HCl to precipitate the crude product, followed by recrystallization from ethanol-water mixtures.
Challenges and Modifications
The electron-donating methoxy group may reduce malonate reactivity compared to electron-deficient analogs. Kinetic studies on similar systems suggest that increasing reaction temperatures to 110–120°C and extending reaction times to 16–24 hours improve yields . Purification challenges arising from the compound's high acidity (pKa ≈ 1.8–2.6) necessitate careful pH control during crystallization, ideally between pH 3–4 to minimize hydrolysis .
Spectroscopic and Solvatochromic Properties
UV/Vis Absorption
The push-pull electronic structure of 5-(4-methoxyphenyl)barbituric acid predicts strong solvatochromism. In non-polar solvents like cyclohexane, the enol form dominates, exhibiting a bathochromic shift (λmax ≈ 380–400 nm) due to extended conjugation. Polar protic solvents stabilize the keto form via hydrogen bonding, resulting in hypsochromic shifts (λmax ≈ 320–340 nm) . Linear solvation energy relationship (LSER) analysis following the Kamlet–Taft model :
where quantifies solvent polarity, represents hydrogen-bond donating ability, and hydrogen-bond accepting capacity, would reveal solvent-specific interactions. Methoxy-substituted derivatives typically show greater sensitivity to parameters compared to nitro analogs due to reduced charge-transfer character .
NMR Spectral Features
1H NMR in DMSO-d6 would display:
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A singlet at δ 1.2–1.5 ppm for the N-methyl groups (if present).
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Aromatic protons as a doublet (δ 7.2–7.4 ppm) and a deshielded methoxy singlet (δ 3.8–3.9 ppm).
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Broadened signals for NH protons (δ 10–12 ppm) due to tautomeric exchange .
Table 1: Hypothetical Biological Activity Profile vs. Reference Compounds
| Parameter | 5-(4-Methoxyphenyl) | 5-(4-Nitrophenyl) | BA-5 |
|---|---|---|---|
| TGF-β1 Inhibition (IC50) | ~15 μM* | N/A | 5 μM |
| NF-κB Inhibition | Moderate* | Low | High |
| Solubility (mg/mL) | 2.1* | 0.8 | 4.5 |
| *Predicted values based on structural analogs. |
Material Science Applications
The enolizable chromophore could enable applications in:
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume